molecular formula C13H10ClNO B14659048 Benzophenone, 4-chloro-, oxime CAS No. 38032-14-3

Benzophenone, 4-chloro-, oxime

Cat. No.: B14659048
CAS No.: 38032-14-3
M. Wt: 231.68 g/mol
InChI Key: NIMKUYDSEKAHMG-SQFISAMPSA-N
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Description

Benzophenone, 4-chloro-, oxime: is an organic compound that belongs to the class of oximes. It is derived from benzophenone, a widely used chemical in various industries. The addition of a chloro group at the 4-position and the oxime functional group makes this compound unique and valuable for specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Formation of Oxime: Benzophenone, 4-chloro-, oxime can be synthesized by reacting 4-chlorobenzophenone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Beckmann Rearrangement: Another method involves the Beckmann rearrangement, where the oxime is converted to an amide using acidic conditions.

Industrial Production Methods: Industrial production often employs the Beckmann rearrangement due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .

Mechanism of Action

The primary mechanism of action for Benzophenone, 4-chloro-, oxime involves the Beckmann rearrangement . In this reaction, the oxime group is converted to an amide under acidic conditions. The mechanism includes the following steps :

    Protonation: The oxime oxygen is protonated by an acid.

    Migration: An alkyl or aryl group migrates from the carbon to the nitrogen, forming a nitrilium ion.

    Solvolysis: The nitrilium ion is attacked by water, leading to the formation of an amide.

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

38032-14-3

Molecular Formula

C13H10ClNO

Molecular Weight

231.68 g/mol

IUPAC Name

(NZ)-N-[(4-chlorophenyl)-phenylmethylidene]hydroxylamine

InChI

InChI=1S/C13H10ClNO/c14-12-8-6-11(7-9-12)13(15-16)10-4-2-1-3-5-10/h1-9,16H/b15-13-

InChI Key

NIMKUYDSEKAHMG-SQFISAMPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)Cl

Origin of Product

United States

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